![molecular formula C10H16F3NO4S B2409939 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic Acid CAS No. 143673-83-0](/img/structure/B2409939.png)
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic Acid is a useful research compound. Its molecular formula is C10H16F3NO4S and its molecular weight is 303.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Immunobiological Activity :
- The study by Doláková et al. (2005) explored derivatives of 2-amino-3-(purin-9-yl)propanoic acids for their immunostimulatory and immunomodulatory potency, highlighting the relevance of such compounds in enhancing chemokine secretion and nitric oxide biosynthesis, which is crucial in immune responses (Doláková et al., 2005).
Synthesis of Alkenyl Sulphoxides :
- Research by Bell et al. (1981) demonstrated the synthesis of alkenyl sulphoxides via the addition of sulphenic acids to alkynes, a process integral to the production of various chemical compounds (Bell et al., 1981).
Inhibitors of Mycolic Acid Biosynthesis :
- Hartmann et al. (1994) synthesized compounds analogous to 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic Acid, which acted as inhibitors of mycolic acid biosynthesis, an important target in tuberculosis treatment (Hartmann et al., 1994).
Biocatalytic Transesterification Reactions :
- Kumar et al. (2015) discussed the use of acid anhydrides for regioselective acylation in compounds similar to the subject compound, highlighting its significance in biocatalysis (Kumar et al., 2015).
Formation of Reactive Intermediates :
- Jolivette et al. (1998) explored the formation of reactive intermediates from compounds similar to the subject chemical, which has implications in understanding mutagenicity and carcinogenicity (Jolivette et al., 1998).
Synthesis of Organometallic Analogues :
- Patra et al. (2012) reported on the synthesis of carboxylic acid derivatives with organometallic components, demonstrating applications in medicinal chemistry (Patra et al., 2012).
Mécanisme D'action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
The compound operates through a mechanism of dynamic kinetic resolution . This involves a nucleophilic substitution reaction through intramolecular hydrogen bonding . The compound’s tert-butoxycarbonyl (Boc) group is known to protect amino groups in organic synthesis , which could be a part of its mode of action.
Result of Action
Similar compounds have been shown to exhibit antibacterial activities , suggesting potential antimicrobial effects.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4S/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-19-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHUJFMBJJFEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)
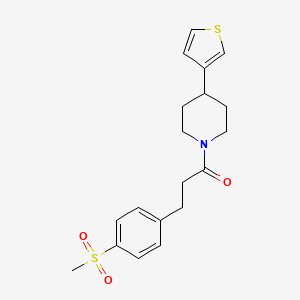
![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)
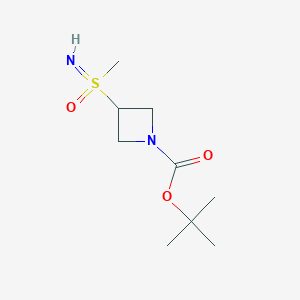
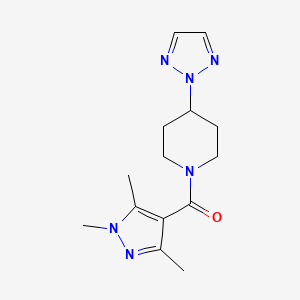
![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
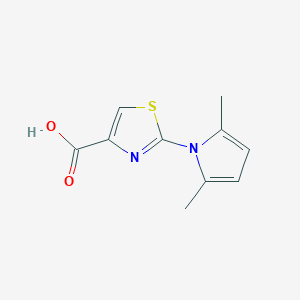
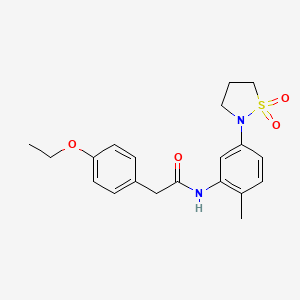
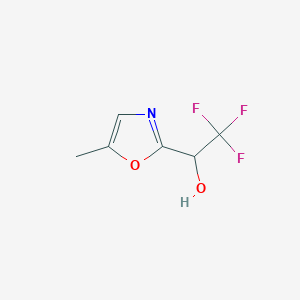
![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)
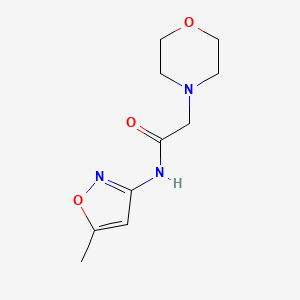
![1-[2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxamide](/img/structure/B2409878.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)